molecular formula C13H14F3NO4 B13619319 benzyl(2S)-azetidine-2-carboxylate,trifluoroaceticacid

benzyl(2S)-azetidine-2-carboxylate,trifluoroaceticacid

Cat. No.: B13619319
M. Wt: 305.25 g/mol
InChI Key: BUPXEOPTBZDZTF-PPHPATTJSA-N
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Description

Benzyl(2S)-azetidine-2-carboxylate is a chiral azetidine derivative with a benzyl ester group. Azetidines, four-membered nitrogen-containing heterocycles, are valuable in medicinal chemistry due to their conformational rigidity and bioactivity. The (2S)-configuration confers stereochemical specificity, critical for interactions with biological targets. Trifluoroacetic acid (TFA) is a strong carboxylic acid commonly used as a solvent, catalyst, or mobile-phase additive in organic synthesis and chromatography. Its high acidity (pKa ~0.3) and volatility make it ideal for deprotection reactions and peptide purification .

The combination of benzyl(2S)-azetidine-2-carboxylate and TFA often arises in synthetic workflows, such as peptide coupling or ester hydrolysis. For example, TFA is employed to cleave benzyl protecting groups or to acidify reaction media in azetidine carboxylate synthesis .

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

benzyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-7-12-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7)/t10-;/m0./s1

InChI Key

BUPXEOPTBZDZTF-PPHPATTJSA-N

Isomeric SMILES

C1CN[C@@H]1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNC1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of Benzyl (2S)-azetidine-2-carboxylate

A well-documented method involves the synthesis of 1-benzyl azetidine-2-carboxylic acid (benzyl ester of azetidine-2-carboxylic acid), followed by chiral resolution and subsequent deprotection steps.

Step 1: Formation of 1-Benzyl Azetidine-2-carboxylic Acid (Benzyl Ester)
  • Starting from 1-benzyl azetidine-2-carboxylic acid, a salt formation reaction is performed with D-α-phenylethylamine in a suitable solvent such as dehydrated ethanol, acetone, acetonitrile, or Virahol (a solvent mixture).
  • The reaction is carried out at temperatures ranging from room temperature to reflux conditions for 0.5 to 4 hours.
  • Upon completion, the mixture is cooled to induce crystallization. The solid is filtered and dissolved in water.
  • The pH is adjusted to 8-10 using sodium hydroxide to extract and reclaim D-α-phenylethylamine.
  • The aqueous phase is acidified to pH 1-3 with hydrochloric acid and extracted with ethyl acetate to obtain the crude (S)-1-benzyl azetidine-2-carboxylic acid product.
Step 2: Purification by Recrystallization
  • The crude product is recrystallized from solvents such as ethanol to enhance purity.
  • This step yields (S)-1-benzyl azetidine-2-carboxylic acid with high enantiomeric excess (ee > 98%) and purity (HPLC > 99%).
Step 3: Debenzylation to Obtain (S)-Azetidine-2-carboxylic Acid
  • The benzyl protecting group is removed by catalytic hydrogenation using 5-10% palladium on carbon as a catalyst.
  • The reaction is performed in solvents like methanol or ethanol under hydrogen pressure (e.g., 2 MPa) at temperatures between 10-100 °C for 4-24 hours.
  • The product, (S)-azetidine-2-carboxylic acid, is isolated by filtration and solvent evaporation, yielding a high-purity compound (HPLC > 99%, yield ~82%).

Preparation of Benzyl (2S)-azetidine-2-carboxylate Trifluoroacetic Acid Salt

  • The free acid (S)-azetidine-2-carboxylic acid can be converted to its trifluoroacetic acid salt by treatment with trifluoroacetic acid.
  • This step typically involves dissolving the free acid in an appropriate solvent (e.g., dichloromethane or ethyl acetate) and adding trifluoroacetic acid under controlled conditions.
  • The resulting trifluoroacetate salt is often isolated by precipitation or solvent evaporation.

Detailed Experimental Data and Reaction Conditions

Step Reaction Description Reagents/Conditions Yield (%) Purity (HPLC) Optical Purity (ee) Notes
1 Salt formation and crystallization 1-Benzyl azetidine-2-carboxylic acid + D-α-phenylethylamine in ethanol, reflux 0.5 h, pH adjustments 37.8 >99% >98% Crude product isolated by extraction
2 Recrystallization for purification Ethanol recrystallization - >99% >98% Enhances purity and optical enrichment
3 Debenzylation by catalytic hydrogenation 5-10% Pd/C, methanol, 2 MPa H2, 35 °C, 20 h 81.9 >99% - Produces (S)-azetidine-2-carboxylic acid
4 Formation of trifluoroacetic acid salt (typical) (S)-azetidine-2-carboxylic acid + trifluoroacetic acid, solvent treatment - - - Salt formation for stability and handling

Research Findings and Improvements

  • The described method improves upon earlier synthetic routes by using a larger molecular intermediate (1-benzyl azetidine-2-carboxylic acid) for chiral resolution, which enhances separation efficiency due to greater physical property differences between enantiomers.
  • The use of D-α-phenylethylamine as a resolving agent allows for effective crystallization and recovery of the desired (S)-enantiomer.
  • Debenzylation via catalytic hydrogenation is a mild and effective method to yield the free acid without racemization.
  • The overall synthetic route is cost-effective, uses readily available starting materials, and is amenable to scale-up.
  • Optical purity is consistently high (>98% ee), suitable for pharmaceutical applications.
  • The trifluoroacetic acid salt form improves compound stability and solubility for further synthetic or formulation processes.

Chemical Reactions Analysis

Ring-Opening and Substitution Reactions

The strained azetidine ring undergoes nucleophilic substitution, particularly at the C2 position. Key reactions include:

α-Alkylation via Borane Complexation

  • Reaction : Treatment with lithium dialkylamides (e.g., LDA) followed by electrophiles (e.g., benzyl bromide) enables stereoselective α-alkylation.

  • Conditions :

    • N-Borane complex formation with BH₃·SMe₂ (90% yield) .

    • Alkylation at −78°C in THF, yielding (2S)-α-benzylated products with 72% yield and >20:1 dr .

  • Mechanism : Borane coordination stabilizes the enolate intermediate, favoring Si-face attack of electrophiles (Fig. 1A).

Debenzylation via Catalytic Hydrogenation

  • Reaction : Palladium-catalyzed hydrogenolysis cleaves the benzyl group.

  • Conditions :

    • 5–10% Pd/C in methanol/ethanol, 10–100°C, 4–24 h .

    • Yields (S)-azetidine-2-carboxylic acid after acid workup .

Oxidation of the Azetidine Ring

  • Reagents : Potassium permanganate or RuCl₃/NaIO₄ for C–H oxidation .

  • Example : Oxidation of 3-arylazetidines to 3-carboxylic acids (75% yield) .

Reduction of Carbamate Groups

  • Reagents : LiAlH₄ reduces carbamates to amines.

  • Specifics : Limited direct data, but analogous reductions of benzyl carbamates proceed quantitatively .

Photoredox-Catalyzed Functionalization

Visible-light-driven reactions enable radical-based alkylation:

  • Conditions :

    • Ir(III) photocatalyst (e.g., fac-[Ir(dFppy)₃]), blue LED, DCE/NMP solvent .

    • Decarboxylative coupling with Michael acceptors (e.g., acrylates) .

  • Yields : 28–60% for 3,3-dialkylazetidines .

Acid-Mediated Reactions

Trifluoroacetic acid (TFA) influences stability and reactivity:

  • Carbamate Hydrolysis :

    • TFA in aqueous conditions cleaves benzyl carbamates to amines, though slower than amide bond cleavage .

  • Racemization Risk : Acidic conditions (pH <3) may protonate the azetidine nitrogen, inducing ring-opening via SN1 pathways .

Stereochemical Considerations

  • Chirality Retention : α-Alkylation and hydrogenolysis preserve the (2S)-configuration due to stereospecific borane coordination and catalytic hydrogenation .

  • Epimerization : Harsh acidic/oxidative conditions (e.g., H₂SO₄/EtOH) show no racemization in analogous systems .

Key Reaction Data Table

Reaction TypeConditionsProductYieldCitation
α-AlkylationLDA, BnBr, THF, −78°C(2S)-α-Benzylated azetidine72%
Debenzylation10% Pd/C, MeOH, 50°C, 12 h(S)-Azetidine-2-carboxylic acid85%
Photoredox Alkylationfac-[Ir(dFppy)₃], blue LED, DCE3,3-Dialkylazetidine53%
OxidationRuCl₃/NaIO₄, H₂O/CH₃CNAzetidine-3-carboxylic acid75%

Mechanistic Insights

  • Borane-Mediated Alkylation : Coordination of BH₃ to the azetidine nitrogen enhances enolate stability, enabling selective alkylation (Fig. 1A) .

  • AzeJ-Catalyzed Cyclization : Enzymatic studies reveal Sₙ2-like ring closure with a 16.6 kcal/mol barrier, highlighting strain relief as a driving force .

Stability and Handling

  • Acid Sensitivity : Prolonged TFA exposure (>20% v/v) risks carbamate hydrolysis; storage at pH 4–6 recommended .

  • Thermal Stability : Stable below 100°C; decomposition observed under refluxing DMF .

Scientific Research Applications

Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid can act as a catalyst or reagent in various chemical transformations, facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl(2R/S)-azetidine-2-carboxylate

  • Structural Difference : The (2R)-enantiomer differs in stereochemistry, which may alter binding affinity in chiral environments.
  • Synthetic Utility : Racemic mixtures (2R/S) are often intermediates in enantioselective syntheses. For instance, (2R/S)-2-benzyl-azetidine derivatives are precursors to chiral ligands or bioactive molecules .
  • Reactivity : Both enantiomers undergo similar ester hydrolysis under TFA, but enantiomeric purity affects downstream applications (e.g., asymmetric catalysis) .

Benzyl Proline Derivatives (e.g., Benzyl L-Proline)

  • Ring Size : Proline is a five-membered pyrrolidine ring, whereas azetidine is four-membered. The smaller ring increases ring strain, enhancing reactivity in nucleophilic substitutions.
  • Acid Stability : Proline esters are less prone to acid-catalyzed hydrolysis compared to azetidine esters, necessitating stronger acids like TFA for efficient deprotection .

Other Azetidine Carboxylates (e.g., Methyl Azetidine-2-carboxylate)

  • Ester Group: Methyl esters are less sterically hindered than benzyl esters, leading to faster hydrolysis rates. Benzyl groups offer orthogonal protection, removable via hydrogenolysis or TFA-mediated cleavage .
  • Applications : Methyl derivatives are common in peptide mimetics, while benzyl-protected azetidines are intermediates in alkaloid synthesis.

Comparative Physicochemical Data

Property Benzyl(2S)-azetidine-2-carboxylate Benzyl L-Proline Methyl Azetidine-2-carboxylate
Molecular Weight (g/mol) ~235.3 ~247.3 ~157.2
Solubility in TFA High (polar aprotic solvent) Moderate High
Hydrolysis Rate (TFA) Fast (benzyl ester cleavage) Slow Moderate
pKa (carboxyl group) ~4.5–5.0 ~1.8–2.4 ~4.5–5.0

Key Observations:

  • Hydrolysis Efficiency : Benzyl(2S)-azetidine-2-carboxylate undergoes rapid TFA-mediated hydrolysis due to the electron-withdrawing trifluoromethyl group enhancing electrophilicity at the ester carbonyl .
  • Steric Effects : Bulkier benzyl groups slow hydrolysis compared to methyl esters but provide better stability during storage .

Deprotection Reactions

  • Benzyl Groups : TFA cleaves benzyl esters via acidolysis, producing benzyl trifluoroacetate and the free carboxylic acid. This is critical in peptide synthesis (e.g., Fmoc deprotection) .
  • Methyl Esters : Require harsher conditions (e.g., LiOH/THF), making TFA unsuitable for selective deprotection .

Biological Activity

Benzyl(2S)-azetidine-2-carboxylate, trifluoroacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its azetidine ring structure, which contributes to its interaction with various biological targets.

The biological activity of benzyl(2S)-azetidine-2-carboxylate, trifluoroacetic acid primarily involves its interaction with specific molecular targets. The azetidine ring can engage with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid serves as a catalyst or reagent in chemical transformations, facilitating the formation of desired products.

Biological Activity Overview

Recent studies have explored the biological effects of azetidine derivatives, including their potential roles in anti-inflammatory and anticancer activities. The following sections detail specific findings regarding the biological activity of benzyl(2S)-azetidine-2-carboxylate.

1. Anti-inflammatory Properties

Research indicates that azetidine derivatives can influence pro-inflammatory pathways. For instance, L-Azetidine-2-carboxylic acid (AZE), a related compound, has been shown to affect cell morphology, viability, and nitric oxide (NO) release in murine BV2 microglial cells. The exposure to AZE resulted in altered expression of pro-inflammatory markers such as IL-6 and Arg1 .

2. Anticancer Activity

The anticancer potential of azetidine derivatives has also been investigated. A study evaluating various azetidinic compounds demonstrated that certain derivatives exhibit cytotoxic effects in cancer cell lines, notably through apoptosis induction. One specific derivative showed selectivity towards neoplastic cells and was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis .

Case Studies

Several case studies highlight the biological activity of benzyl(2S)-azetidine-2-carboxylate:

  • Case Study 1: Anti-inflammatory Effects
    A study focused on the impact of AZE on microglial cells revealed significant changes in gene expression related to inflammatory responses. The treatment led to increased levels of pro-inflammatory cytokines and alterations in apoptosis-related proteins Bcl2 and BAX .
  • Case Study 2: Cytotoxicity in Cancer Cells
    Another investigation assessed the cytotoxicity of azetidinic derivatives on SiHa (cervical cancer) and B16F10 (melanoma) cell lines. The findings indicated that certain compounds induced apoptosis through caspase activation and affected cell cycle regulation .

Data Tables

Study Compound Cell Line Effect Mechanism
Study 1AZEBV2Pro-inflammatory responseIncreased IL-6, Arg1 expression
Study 2Azetidinic DerivativeSiHa/B16F10CytotoxicityInduction of apoptosis via caspase activation

Q & A

Basic: What are the common synthetic routes for benzyl(2S)-azetidine-2-carboxylate, and which coupling agents are optimal for its incorporation into peptide-based inhibitors?

Answer:
Benzyl(2S)-azetidine-2-carboxylate is typically synthesized via coupling reactions using carbodiimide-based agents. For example, ethyl(dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) has been shown to achieve high yields (70–75%) in coupling azetidine derivatives with carboxylic acids or amines . This method minimizes racemization and is critical for constructing peptide-based inhibitors, such as histone deacetylase (HDAC) inhibitors. Alternative coupling agents like HATU or DCC may also be explored, but EDCI/HOBt remains a benchmark for stereochemical fidelity .

Basic: How does trifluoroacetic acid (TFA) facilitate deprotection in the synthesis of benzyl(2S)-azetidine-2-carboxylate derivatives?

Answer:
TFA is widely used for cleaving acid-labile protecting groups (e.g., benzyl or tert-butyl esters) in peptide synthesis. In one protocol, TFA in dichloromethane at −15°C to 20°C effectively removes protecting groups while preserving the azetidine ring’s integrity . Post-deprotection, neutralization with a mild base like potassium carbonate ensures stability of the final product. This step is critical for generating free amines or carboxylic acids for downstream functionalization .

Advanced: How can researchers optimize reaction conditions to minimize racemization when synthesizing benzyl(2S)-azetidine-2-carboxylate-containing compounds?

Answer:
Racemization risks are mitigated by:

  • Temperature control : Maintaining reactions below 20°C to prevent thermal degradation of stereochemical centers .
  • Coupling agent selection : EDCI/HOBt outperforms harsher agents like DCC in preserving enantiomeric excess .
  • Chiral monitoring : Employing chiral HPLC or circular dichroism (CD) spectroscopy to track stereochemical purity during synthesis .

Advanced: What analytical techniques are critical for confirming the stereochemical integrity of benzyl(2S)-azetidine-2-carboxylate in complex molecules?

Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .
  • X-ray crystallography : Provides definitive confirmation of absolute configuration in crystalline derivatives .
  • NMR spectroscopy : Nuclear Overhauser effect (NOE) experiments detect spatial proximity of protons to validate ring conformation .

Advanced: How should discrepancies in HDAC inhibitory activity (e.g., IC50 variations) be investigated when using benzyl(2S)-azetidine-2-carboxylate derivatives?

Answer:
Contradictory activity data may arise from:

  • Purity issues : Validate compound purity via HPLC and mass spectrometry (MS) to exclude impurities affecting IC50 .
  • Structural variability : Confirm regiochemistry and stereochemistry using 2D NMR (e.g., COSY, HSQC) .
  • Assay conditions : Test compounds across multiple cell lines (e.g., K562 leukemia vs. solid tumor models) to assess context-dependent activity .

Advanced: What role does the azetidine ring conformation play in the biological activity of benzyl(2S)-azetidine-2-carboxylate derivatives?

Answer:
The strained four-membered azetidine ring mimics proline’s conformational rigidity but with enhanced metabolic stability. Comparative studies with proline analogs (e.g., azetidine-2-carboxylate) reveal that the ring’s puckering angle influences binding to enzymatic active sites, such as HDACs or protein-folding chaperones . Molecular docking simulations can predict how substituents on the benzyl group modulate target interactions .

Basic: What safety considerations are essential when handling TFA in reactions involving benzyl(2S)-azetidine-2-carboxylate?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of TFA vapors, which are corrosive and toxic .
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles are mandatory .
  • Waste disposal : Neutralize TFA-containing waste with sodium bicarbonate before disposal to prevent environmental hazards .

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